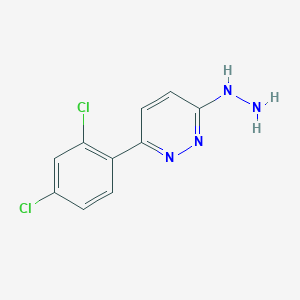
3-(2,4-Dichlorophenyl)-6-hydrazinylpyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Dichlorophenyl)-6-hydrazinylpyridazine is a chemical compound characterized by the presence of a dichlorophenyl group and a hydrazinyl group attached to a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-6-hydrazinylpyridazine typically involves the reaction of 2,4-dichlorobenzaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction . Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-6-hydrazinylpyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2,4-Dichlorophenyl)-6-hydrazinylpyridazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antileishmanial and antimalarial activities.
Materials Science: It is used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)-6-hydrazinylpyridazine involves its interaction with specific molecular targets. For instance, in antileishmanial activity, the compound interacts with the enzyme trypanothione reductase, inhibiting its function and leading to the death of the parasite . The compound’s hydrazinyl group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(4-Dimethylaminophenyl)-1-phenyl-4-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: Known for its cytotoxic activity.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Studied for its neurotoxic potentials.
Uniqueness
3-(2,4-Dichlorophenyl)-6-hydrazinylpyridazine is unique due to its specific structural features, such as the presence of both dichlorophenyl and hydrazinyl groups, which contribute to its distinct chemical reactivity and biological activity
Biological Activity
3-(2,4-Dichlorophenyl)-6-hydrazinylpyridazine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H8Cl2N4. The compound features a pyridazine ring substituted with a dichlorophenyl group and a hydrazine moiety, which may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyridazine derivatives, including this compound. These compounds have shown promising results against various cancer cell lines:
- Cell Lines Tested : HepG-2 (liver cancer), MCF-7 (breast cancer), and others.
- Activity Levels :
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In studies involving various strains of Candida and Aspergillus, it was noted that:
- Inhibition Concentration : Some derivatives achieved minimum inhibitory concentrations (MIC) lower than 25 µg/mL against Candida albicans.
- Mechanism of Action : The hydrazine group is thought to enhance interaction with microbial targets, potentially disrupting cellular processes .
Antiangiogenic Activity
The antiangiogenic properties of pyridazine derivatives have garnered attention due to their ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2):
- Inhibition Potency : Compounds similar to this compound showed IC50 values ranging from nanomolar to low micromolar concentrations against VEGFR-2.
- Cell Proliferation Assays : These compounds effectively inhibited VEGF-stimulated proliferation in human umbilical vein endothelial cells (HUVECs) .
Table 1: Biological Activity of this compound Derivatives
| Activity Type | Target Cell Line/Organism | IC50/MIC Value | Reference |
|---|---|---|---|
| Anticancer | HepG-2 | Low micromolar | |
| MCF-7 | Moderate | ||
| Antimicrobial | Candida albicans | ≤ 25 µg/mL | |
| Aspergillus | Variable | ||
| Antiangiogenic | VEGFR-2 | Nanomolar |
Case Study 1: Anticancer Efficacy
A study investigated the effects of various hydrazinylpyridazine derivatives on cancer cell lines. The results indicated that modifications to the dichlorophenyl substituent significantly influenced anticancer activity. Notably, compounds with electron-withdrawing groups showed enhanced potency against MCF-7 cells.
Case Study 2: Antimicrobial Screening
In another study focusing on antifungal activity, derivatives of hydrazinylpyridazines were tested against clinical isolates of Candida. The findings revealed that certain compounds exhibited superior efficacy compared to standard antifungal agents like fluconazole.
Properties
Molecular Formula |
C10H8Cl2N4 |
|---|---|
Molecular Weight |
255.10 g/mol |
IUPAC Name |
[6-(2,4-dichlorophenyl)pyridazin-3-yl]hydrazine |
InChI |
InChI=1S/C10H8Cl2N4/c11-6-1-2-7(8(12)5-6)9-3-4-10(14-13)16-15-9/h1-5H,13H2,(H,14,16) |
InChI Key |
YTYONMMSNLKZKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NN=C(C=C2)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















